Cas no 487027-19-0 (2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose)

2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose Chemical and Physical Properties
Names and Identifiers
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- 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose
- Ac3-6-Azido-GlcNAc
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- Inchi: 1S/C14H20N4O8/c1-6(19)17-11-13(24-8(3)21)12(23-7(2)20)10(5-16-18-15)26-14(11)25-9(4)22/h10-14H,5H2,1-4H3,(H,17,19)/t10-,11-,12-,13-,14?/m1/s1
- InChI Key: MFRDYZZFQORVJN-GNMOMJPPSA-N
- SMILES: O([C@H]1[C@@H]([C@@H](CN=[N+]=[N-])OC(OC(=O)C)[C@@H]1NC(=O)C)OC(=O)C)C(=O)C
2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2070599-50mg |
D-Glucopyranose, 2-(acetylamino)-6-azido-2,6-dideoxy-, 1,3,4-triacetate |
487027-19-0 | 50mg |
¥1346.00 | 2024-05-11 |
2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose Related Literature
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose
Comprehensive Overview of 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose (CAS No. 487027-19-0)
2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose is a chemically modified sugar derivative that has garnered significant attention in the fields of glycobiology and medicinal chemistry. With the CAS number 487027-19-0, this compound is a versatile intermediate used in the synthesis of complex carbohydrates and glycoconjugates. Its unique structure, featuring an azido group at the C-6 position and multiple acetate protections, makes it a valuable building block for click chemistry applications and drug discovery.
The growing interest in glycoscience and bioconjugation techniques has propelled the demand for specialized sugar derivatives like this compound. Researchers are particularly intrigued by its potential in targeted drug delivery systems and vaccine development, especially in light of recent advancements in mRNA technology and cancer immunotherapy. The compound's azide functionality allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in bioorthogonal chemistry.
From a synthetic perspective, 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose represents an important milestone in carbohydrate chemistry. The strategic placement of protecting groups (acetamido at C-2 and triacetate at C-1,3,4) enables selective modifications at specific hydroxyl positions, addressing one of the most challenging aspects of carbohydrate synthesis. This level of control is particularly valuable when creating glycosaminoglycan mimetics or investigating carbohydrate-protein interactions.
The compound's relevance extends to current biomedical research trends, including the development of glycan-based diagnostics and therapeutic agents. With increasing recognition of the critical role carbohydrates play in biological recognition processes, derivatives like this are becoming essential tools for studying cell-surface interactions and immune responses. The COVID-19 pandemic has further highlighted the importance of understanding viral glycoproteins, creating new opportunities for such synthetic intermediates.
Quality control and characterization of 487027-19-0 present unique analytical challenges. Advanced techniques such as NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and HPLC are typically employed to verify the compound's purity and structural integrity. The presence of both azido and acetyl groups creates distinctive spectral signatures that facilitate identification and quality assessment.
In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesize derivatives like 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose. This includes optimizing reaction conditions to minimize waste and developing catalytic methods that reduce reliance on heavy metals. Such innovations align with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis and process intensification.
The storage and handling of this compound require careful consideration due to the azide group's potential reactivity. While not classified as hazardous under normal laboratory conditions, standard precautions for azide-containing compounds should be observed, including protection from strong reducing agents and avoidance of metal contamination that could catalyze decomposition.
Looking forward, 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose is poised to play an increasingly important role in glycotherapeutic development. As our understanding of the glycome expands, so too does the need for well-defined synthetic intermediates that can serve as scaffolds for novel bioactive molecules. The compound's versatility makes it particularly valuable for creating structure-activity relationship libraries in carbohydrate-based drug discovery programs.
From a commercial perspective, the availability of CAS 487027-19-0 from multiple suppliers has improved in recent years, reflecting its growing importance in research applications. However, researchers should verify the compound's purity and stereochemical integrity when sourcing material, as these factors can significantly impact experimental outcomes in sensitive applications like glycan microarray fabrication or in vivo imaging studies.
The scientific literature contains numerous examples of 2-acetamido-6-azido-2,6-dideoxy-1,3,4-triacetate-D-Glucopyranose being employed as a key intermediate in synthetic pathways. These include the preparation of glycosidase inhibitors, tumor-associated carbohydrate antigens, and neoglycoconjugates for biological evaluation. The compound's utility in these diverse applications underscores its value as a research tool in both academic and industrial settings.
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